4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
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Description
4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClF3N4O2S2 and its molecular weight is 490.94. The purity is usually 95%.
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Biological Activity
The compound 4-chloro-N-[(4-ethyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.
Chemical Structure
The compound is characterized by the following structural formula:
This complex structure includes a triazole ring and a sulfonamide moiety, which are known to contribute to various biological activities.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to This compound . For instance, derivatives of benzenesulfonamide have shown significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings
- In Vitro Studies : In a comparative study, various sulfonamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications in the sulfonamide structure enhanced antibacterial potency significantly .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and reproduction. The presence of the sulfonamide group is crucial for this mechanism .
Anticancer Activity
The anticancer potential of This compound has also been investigated.
Case Studies
- Cell Line Studies : A study published in 2019 screened various compounds for their effects on multicellular spheroids derived from cancer cell lines. This compound was identified as having notable anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis in specific cancer types .
- Mechanism of Action : The proposed mechanism involves interaction with cellular pathways that regulate cell cycle progression and apoptosis. The triazole ring may play a role in modulating these pathways through specific protein interactions .
Summary of Biological Activities
Properties
IUPAC Name |
4-chloro-N-[[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O2S2/c1-2-27-17(11-24-31(28,29)16-8-6-15(20)7-9-16)25-26-18(27)30-12-13-4-3-5-14(10-13)19(21,22)23/h3-10,24H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYWNVCKQGAZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.